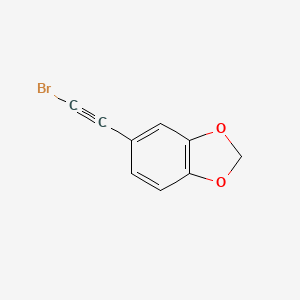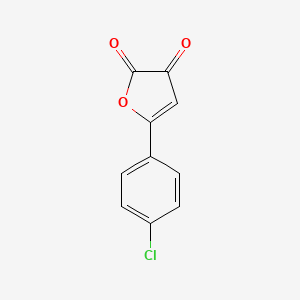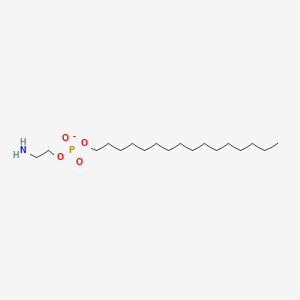
2-Aminoethyl hexadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl hexadecyl phosphate typically involves the reaction of hexadecyl alcohol with phosphorus oxychloride, followed by the addition of 2-aminoethanol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl hexadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Aminoethyl hexadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminoethyl hexadecyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, influencing membrane fluidity and signaling pathways. It may also act as a ligand for certain receptors, modulating their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl dihydrogen phosphate
- Hexadecylphosphocholine
- Hexadecylphosphoethanolamine
Uniqueness
2-Aminoethyl hexadecyl phosphate is unique due to its specific combination of an aminoethyl group and a hexadecyl phosphate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
57303-02-3 |
|---|---|
Molecular Formula |
C18H39NO4P- |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-aminoethyl hexadecyl phosphate |
InChI |
InChI=1S/C18H40NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19/h2-19H2,1H3,(H,20,21)/p-1 |
InChI Key |
BQISFTKVULMCDX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


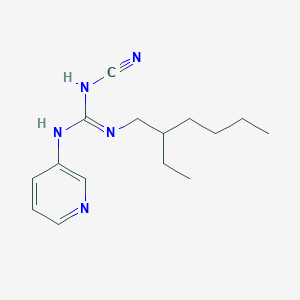
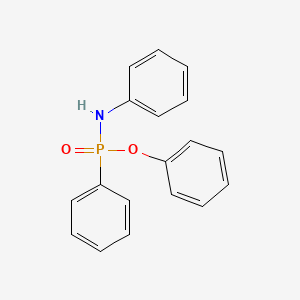

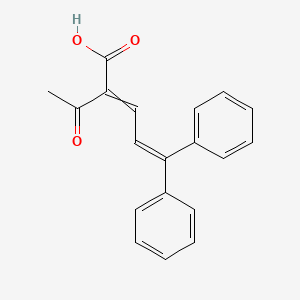

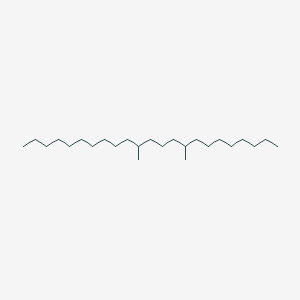
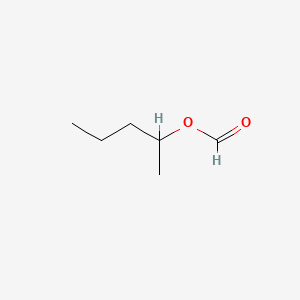
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)
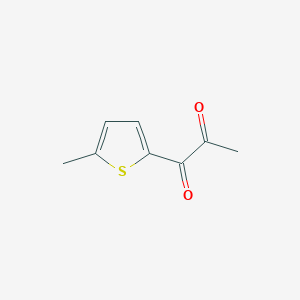
methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
